molecular formula C8H9NO3 B130158 (3-Amino-4-hydroxyphenyl)acetic acid CAS No. 38196-08-6

(3-Amino-4-hydroxyphenyl)acetic acid

Cat. No. B130158
CAS RN: 38196-08-6
M. Wt: 167.16 g/mol
InChI Key: AOZKIUFHHMUPGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds, such as (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, involves highly diastereoselective cyanohydrin formation, which could be a relevant method for synthesizing (3-Amino-4-hydroxyphenyl)acetic acid . The synthesis of (3-Hydroxy-4-methoxy phenyl) acetic acid from isovanillin and rodanine through a series of reactions including condensation, hydrolysis, hydroxylation, and acylation, suggests a potential pathway for synthesizing the hydroxy and acetic acid functionalities of (3-Amino-4-hydroxyphenyl)acetic acid .

Molecular Structure Analysis

While the molecular structure of (3-Amino-4-hydroxyphenyl)acetic acid is not directly analyzed in the papers, the synthesis of amino acids with specific conformational preferences, such as 4R- and 4S-iodophenyl hydroxyproline, indicates that the stereochemistry of amino acids can significantly influence their molecular conformation . This information could be extrapolated to predict the conformational behavior of (3-Amino-4-hydroxyphenyl)acetic acid.

Chemical Reactions Analysis

The papers do not provide specific reactions for (3-Amino-4-hydroxyphenyl)acetic acid, but they do describe bioorthogonal reactions for the introduction of new functionalities into peptides and proteins . These reactions could potentially be applied to (3-Amino-4-hydroxyphenyl)acetic acid to introduce additional functional groups or to modify its existing functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of (3-Amino-4-hydroxyphenyl)acetic acid are not discussed in the provided papers. However, the anti-oxidation activities of a related compound, (3-Hydroxy-4-methoxy phenyl) acetic acid, were studied using the DPPH radical scavenging method, which indicates that the hydroxy and acetic acid groups may contribute to antioxidant properties . This suggests that (3-Amino-4-hydroxyphenyl)acetic acid could also possess antioxidant activities, although this would need to be confirmed through experimental studies.

Scientific Research Applications

Application in Biomarker Discovery

Yang, Liu, and Wan (2017) developed a method for determining 4-hydroxyphenyl acetic acid in human urine, which could assist in discovering cancer biomarkers. This method showed significant differences in urinary levels of 4-hydroxyphenyl acetic acid between breast cancer patients and healthy individuals, suggesting its potential use in early cancer detection (Yang, Liu, & Wan, 2017).

In Vibrational Spectral Analysis

Bell and Dhas (2019) conducted a vibrational spectral analysis and quantum chemical computation of [(4-Hydroxyphenyl)amino] (oxo) acetic acid. Their research provided insights into the molecular geometry, bonding features, and vibrational wavenumber of the compound (Bell & Dhas, 2019).

Synthesis and Fluorescence Binding Studies

Meng et al. (2012) synthesized novel p-hydroxycinnamic acid amides and investigated their interactions with bovine serum albumin through fluorescence and UV–vis spectral studies. This research contributes to the understanding of the binding properties of similar compounds (Meng et al., 2012).

Diagnostic and Monitoring Purposes

Muskiet et al. (1981) developed a profiling method for the simultaneous quantitative determination of 3,4-dihydroxyphenylacetic acid and other metabolites in urine. This method is useful for diagnosing and monitoring patients with certain tumors and metabolic disorders (Muskiet et al., 1981).

Hydrogen Peroxide Measurement in Seawater

Miller and Kester (1988) adapted the dimerization of (p-hydroxyphenyl)acetic acid by hydrogen peroxide for determining hydrogen peroxide levels in seawater. This method provides a stable and efficient approach for environmental monitoring (Miller & Kester, 1988).

properties

IUPAC Name

2-(3-amino-4-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3,10H,4,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZKIUFHHMUPGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363023
Record name (3-Amino-4-hydroxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Amino-4-hydroxyphenyl)acetic acid

CAS RN

38196-08-6
Record name (3-Amino-4-hydroxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Compound III was synthesized according to the method of Zupancic and Trpin J. Prac. Chem. 33, 307-308 (1966); CA 66, 37580c. To a stirred solution of sodium hydroxide solution (1 g in 40 ml) in a round bottom flask was added 3-nitro-4-hydroxyphenylacetic acid (4.93 g, 0.025 mol). The solid dissolved at once giving an orange color solution. 10% Pd—C (50 mg) was added followed by dropwise addition of hydrazine monohydrate (3.25 ml). After the completion of the addition (5 minutes), the mixture was heated at 60° C. for 1.5 hr. The temperature was raise to reflux and heating continued for additional 0.5 hr. The solution appeared clear with Pd—C suspended in it. The solution was filtered hot, concentrated to half of the volume and then cooled. The solution was acidified carefully to pH 4-5 with acetic acid. The white precipitate separated after cooling was filtered off and washed with ethanol. m.p. 225-227° C. lit2. 229-230° C. (3.4 g, yield 30%). 1H NMR(D2O, δ) 7.9 (1H, d, j=7 Hz, 6-H); 7.8 (s, 1H, 2-H); 7.65 (1H, d, J=7 Hz, 5-H); 3.4 (2H, s, CH2COOH).
[Compound]
Name
37580c
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.25 mL
Type
reactant
Reaction Step Two
Quantity
50 mg
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
4.93 g
Type
reactant
Reaction Step Five
Quantity
40 mL
Type
solvent
Reaction Step Five
Yield
30%

Synthesis routes and methods II

Procedure details

92.4 g of 4-hydroxy-3-nitrophenylacetic acid are suspended in a solution constituted by 785 ml of H2O and 21.2 g of NaHCO3. 5 g of a catalyst constituted by 5% Pd-on-carbon are suspended in the solution, which is then hydrogenated at ambient temperature for 4 hours, to obtain 4-hydroxy-3-aminophenylacetic acid. The catalyst is separated by filtration in a nitrogen environment, and the aqueous solution is used for the reaction with 4-fluorobenzoyl chloride, which is carried out in the following manner: the aqueous solution is cooled to 5° C. in a nitrogen environment, 460 ml of t-butylmethylether are added, and then 74 ml of 4-fluorobenzoyl chloride dissolved in 170 ml of t-butylmethylether are fed slowly.
Quantity
92.4 g
Type
reactant
Reaction Step One
Quantity
21.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
Pd on-carbon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
catalyst
Quantity
5 g
Type
catalyst
Reaction Step Four
Name
Quantity
785 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Amino-4-hydroxyphenyl)acetic acid
Reactant of Route 2
(3-Amino-4-hydroxyphenyl)acetic acid
Reactant of Route 3
Reactant of Route 3
(3-Amino-4-hydroxyphenyl)acetic acid
Reactant of Route 4
(3-Amino-4-hydroxyphenyl)acetic acid
Reactant of Route 5
Reactant of Route 5
(3-Amino-4-hydroxyphenyl)acetic acid
Reactant of Route 6
Reactant of Route 6
(3-Amino-4-hydroxyphenyl)acetic acid

Citations

For This Compound
1
Citations
ND Osmundsen - 2010 - bora.uib.no
Traditional Chinese medicine (TCM) has been an important medical system in China for thousands of years. Lately, certain techniques like acupuncture and herbal medicines are also …
Number of citations: 2 bora.uib.no

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.